2-Butanol, 3-methyl-1-nitro-, (2S)-

Catalog No.
S15862469
CAS No.
197857-06-0
M.F
C5H11NO3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butanol, 3-methyl-1-nitro-, (2S)-

CAS Number

197857-06-0

Product Name

2-Butanol, 3-methyl-1-nitro-, (2S)-

IUPAC Name

(2S)-3-methyl-1-nitrobutan-2-ol

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C5H11NO3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3/t5-/m1/s1

InChI Key

KJTQHXTUICAYHG-RXMQYKEDSA-N

Canonical SMILES

CC(C)C(C[N+](=O)[O-])O

Isomeric SMILES

CC(C)[C@@H](C[N+](=O)[O-])O

2-Butanol, 3-methyl-1-nitro-, (2S)- is a chiral organic compound with the molecular formula C5H11NO3C_5H_{11}NO_3 and a CAS number of 197857-06-0. It is characterized by the presence of a nitro group and a secondary alcohol functional group, which contribute to its unique chemical properties and reactivity. The compound's structure features a butanol backbone with a methyl group at the 3-position and a nitro group at the 1-position, specifically oriented in the S configuration. This stereochemistry plays a significant role in its biological interactions and chemical behavior.

The chemical reactivity of 2-Butanol, 3-methyl-1-nitro-, (2S)- can be explored through various reactions typical for alcohols and nitro compounds:

  • Oxidation: The secondary alcohol can be oxidized to form ketones or aldehydes using oxidizing agents such as chromic acid or potassium permanganate.
  • Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which is useful in synthesizing derivatives for various applications.
  • Nucleophilic Substitution: The presence of the nitro group can facilitate nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to the nitro group, leading to the formation of new compounds.

The biological activity of 2-Butanol, 3-methyl-1-nitro-, (2S)- is influenced by its structural features. While specific studies on this compound may be limited, similar compounds with nitro groups are often investigated for their potential pharmacological effects. Nitro compounds are known to exhibit antibacterial and antifungal properties, which may extend to this compound as well. Additionally, the chiral nature of the molecule suggests that it could interact with biological targets in a stereospecific manner, potentially affecting its efficacy and safety profile.

The synthesis of 2-Butanol, 3-methyl-1-nitro-, (2S)- can be achieved through several methods:

  • Nitration of Alcohol: Starting from 3-methyl-2-butanol, nitration can be performed using concentrated nitric acid in an acidic medium to introduce the nitro group at the desired position.
  • Chiral Synthesis Techniques: Asymmetric synthesis methods may be employed to ensure that the S configuration is obtained, such as using chiral catalysts or reagents during the reaction process.
  • Reduction of Nitro Compounds: If starting from a corresponding nitro compound, selective reduction can yield the desired alcohol form.

2-Butanol, 3-methyl-1-nitro-, (2S)- has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs or therapeutic agents.
  • Chemical Intermediates: Its unique functional groups allow it to act as an intermediate in synthesizing more complex organic molecules.
  • Research: It may be used in laboratory settings for studies related to chirality and stereochemistry in organic chemistry.

Interaction studies involving 2-Butanol, 3-methyl-1-nitro-, (2S)- are essential for understanding its behavior in biological systems:

  • Enzyme Interactions: Investigating how this compound interacts with specific enzymes could reveal its potential as an inhibitor or substrate.
  • Receptor Binding Studies: Understanding how it binds to biological receptors can provide insights into its pharmacological effects.
  • Toxicology Assessments: Evaluating its toxicity profile through animal models or cell cultures will help determine safety for potential therapeutic uses.

Several compounds share structural similarities with 2-Butanol, 3-methyl-1-nitro-, (2S)-:

Compound NameCAS NumberStructural FeaturesUnique Aspects
3-Methyl-1-butanol123-51-3Alcohol with methyl substitutionLacks nitro group; simpler structure
2-Nitrobutane105-34-0Nitro group on a butane chainNo alcohol functionality; different reactivity
3-Methyl-2-butanol59875-04-4Alcohol with methyl substitutionSimilar alcohol structure; no nitro group
Butan-1-nitro59875-03-3Nitro group at terminal positionDifferent position of nitro affects reactivity

The uniqueness of 2-Butanol, 3-methyl-1-nitro-, (2S)- lies in its combination of both alcohol and nitro functionalities along with its specific stereochemistry, which may impart distinct properties not found in other similar compounds. This combination enables diverse chemical reactivity and potential biological interactions that warrant further investigation.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

133.07389321 g/mol

Monoisotopic Mass

133.07389321 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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